Cas no 73-22-3 (L-Tryptophan)
L-Tryptophan Chemical and Physical Properties
Names and Identifiers
-
- L-Tryptophan
- H-Trp-OH
- L-Tryptophane
- 2,4,5,6-Tetrachloropyrimidine
- TRP
- (S)-2-Amino-3-(3-indolyl)propionic acid
- 2-Amino-3-(1H-indol-3-yl)propanoic acid
- (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid
- H-DL-Trp-OH
- L(-)-Tryptophan
- L-(-)-Tryptophane
- L-Tyrosine
- TRYPTOPHAN, L-(P)
- TRYPTOPHAN, L-(RG)
- (S)-(-)-Tryptophan
- 8,11-Dichloro-5H-dibenzo[b,e][1,4]diazepine
- L-β-3-Indolyl alanine
- Trp
- (S)-(-)-2-Amino-3-(3-indolyl)propionic Acid
- L-alphs-Amino-3-indolepropionic acid
- Indole-3-alanine
- tryptophan
- (S)-Tryptophan
- Tryptophane
- Optimax
- trofan
- tryptacin
- Pacitron
- Ardeytropin
- (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid
- Kalma
- L-beta-3-Indolylalanine
- L-Tryptofan
- L-Trp
- L-(-)-Tryptophan
- 3-Indol-3-ylalanine
- Tryptophan (VAN)
- 1-beta-3-Indolylalanine
- Tryptophan (H-3)
- Tryptophanum [Latin]
- Triptofano [Spanish]
- 1H-Indole-3-alanine
- 1beta-3-Indolylalanine
- triptofano
- 2-Amino-3-indolylpropanoic acid
- Tryptophanum
- Lyphan
- Tryptan
- HMS3263N07
- NCGC00261868-01
- L-Tryptophan,(S)
- (S)-alpha-Aminoindole-3-propionic acid
- Trytophan-
- N-ACETYLTRYPTOPHAN IMPURITY A (EP IMPURITY)
- 4-(3-METHOXYANILINO)-4-OXOBUT-2-ENOICACID
- SDCCGSBI-0051150.P002
- NCGC00094437-02
- AB00373874_05
- alpha-Amino-3-indolepropionic acid, L-
- Sedanoct
- (S)-2-amino-3-(1H-Indol-3-yl)-propionic acid
- TRYPTOPHAN [EP MONOGRAPH]
- 2a4m
- (S)-Tryptophan 1H-Indole-3-alanine, (S)-
- 8DUH1N11BX
- Tox21_501183
- AM82273
- HSDB 4142
- L-Trp-OH
- DTXCID801419
- L-Tryptophan (JP17)
- TRYPTOPHAN [HSDB]
- LP01183
- CS-W020011
- (2S)-2-amino-3-(1H-indol-3-yl)propanoate
- (S)-a-Amino-1H-indole-3-propanoic acid
- NCI-C01729
- AC-17050
- A837752
- F0001-2364
- SR-01000075590
- DB00150
- BP-13286
- Tryptophan (L-Tryptophan)
- SCHEMBL7328
- (S)-a-Amino-b-indolepropionic acid
- DivK1c_000457
- EU-0101183
- (S)-alpha-Amino-1H-indole-3-propanoic acid
- Epitope ID:136043
- Indole-3-propionic acid, alpha-amino-
- beta-3-indolylalanine
- NINDS_000457
- IDI1_000457
- NCGC00258798-01
- D00020
- MLS001056750
- NCGC00094437-04
- L-Alanine, 3-(1H-indol-3-yl)-
- (S)-a-Amino-1H-indole-3-propanoate
- AI3-18478
- NCGC00094437-03
- s3987
- L-Tryptophan, Cell Culture Reagent (H-L-Trp-OH)
- TRYPTOPHAN [USP MONOGRAPH]
- L-Trytophan
- NCGC00015994-01
- TRYPTOPHAN [MART.]
- 1H-Indole-3-alanine (VAN)
- L-a-Amino-3-indolepropionic acid
- TRYPTOPHAN [MI]
- M02943
- L-alpha-Aminoindole-3-propionic acid
- N06AX02
- alpha-Aminoindole-3-propionic acid
- bmse000868
- NCGC00094437-01
- EN300-52634
- STR02722
- TRYPTOPHAN [II]
- TRP-01
- S(-)-1-alpha-Aminoindole-3-propionic acid
- DTXSID5021419
- TRYPTOPHAN (USP MONOGRAPH)
- SR-01000075590-1
- TRYPTOPHAN [USAN]
- L-TRYPTOPHAN [JAN]
- T0541
- Propionic acid, 2-amino-3-indol-3-yl
- NSC757373
- TRYPTOPHAN [VANDF]
- TS-04426
- NS00003513
- Lopac0_001183
- CCRIS 617
- Tryptophane [French]
- Propionic acid, 2-amino-3-indol-3-yl-
- Alanine, 3-indol-3-yl
- UNII-8DUH1N11BX
- SMR000326686
- GTPL717
- Pharmakon1600-01500600
- L-Tryptophan, Vetec(TM), 98.5%
- Z756440056
- CCG-205257
- Tryptophanum (Latin)
- L-TRYPTOPHAN [USP-RS]
- 202406-50-6
- Lopac-T-0254
- alpha'-Amino-3-indolepropionic acid
- L-Tryptophan-13C11,15N2
- Indoe-3-propionic acid, alpha-amino-
- L-Tryptophan, Vetec(TM) reagent grade, >=98%
- N-ACETYLTRYPTOPHAN IMPURITY A [EP IMPURITY]
- 1H-Indole-3-alanine, (S)-
- L-Tryptophan, reagent grade, >=98% (HPLC)
- L-TRYPTOPHAN [FCC]
- L-Tryptophan, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 99.0-101.0%
- 2-Amino-3-indolylpropanoate
- IS_TRYPTOPHAN-2,4,5,6,7-D5
- KBio1_000457
- 1H-Indole-3-propanoic acid, alpha-amino-, (S)-
- (S)-alpha-Aminoindole-3-propionate
- Tryptophan, L- (8CI)
- (S)-alpha-amino-beta-(3-indolyl)-propionic acid
- (-)-Tryptophan
- (S)-a-Aminoindole-3-propionate
- TRYPTOPHAN (II)
- Htrp
- AKOS015854052
- (S)-1H-Indole-3-alanine
- 1qaw
- Q181003
- BDBM21974
- (L)-TRYPTOPHAN
- trytophan
- T 0254
- EC 200-795-6
- NSC 13119
- (s)-a-amino-b-indolepropionate
- l-b-3-Indolylalanine
- L-Tryptophan, BioUltra, >=99.5% (NT)
- 1H-INDOLE-3-PROPANOIC ACID, .ALPHA.-AMINO-, (S)-
- NCGC00094437-08
- Levotryptophan
- L-Tryptophan (9CI)
- C00078
- NSC-757373
- CHEMBL54976
- HMS501G19
- (s)-alpha-amino-beta-indolepropionate
- MFCD00064340
- 151A3008-4CFE-40C9-AC0B-467EF0CB50EA
- Tryptophan (USP/INN)
- bmse001017
- 3-(1H-indol-3-yl)-L-Alanine
- NCGC00254424-01
- P16427
- L-alpha-amino-3-indolepropionic acid
- Alanine, 3-indol-3-yl-
- 73-22-3
- QIVBCDIJIAJPQS-VIFPVBQESA-N
- 80206-30-0
- TRYPTOPHAN (EP MONOGRAPH)
- EH 121
- TRYPTOPHAN [INCI]
- (S)-a-Aminoindole-3-propionic acid
- Tryptophan, L-
- HY-N0623
- Tox21_201246
- Tryptophan, European Pharmacopoeia (EP) Reference Standard
- (S)-alpha-Amino-beta-indolepropionic acid
- EINECS 200-795-6
- Tox21_300359
- CAS-73-22-3
- TRYPTOPHAN (MART.)
- L-.ALPHA.-AMINO-3-INDOLEPROPIONIC ACID
- L-Tryptophan, certified reference material, TraceCERT(R)
- Tryptophan [USAN:INN]
- bmse000050
- NSC-13119
- L-Tryptophan, United States Pharmacopeia (USP) Reference Standard
- L-TRYPTOPHAN [VANDF]
- TRYPTOPHAN [INN]
- CHEBI:16828
- H-L-Trp-OH
- Tryptophan ((-),l,s)
- (S)-alpha-Amino-1H-indole-3-propanoate
- alpha-Amino-beta-(3-indolyl)-propionic acid
- alpha-amino-beta-3-indolepropionic acid
- W
- Tryptophan [WHO-DD]
- DB-029986
- BRD-K83776863-001-05-5
- L-Tryptophan (JP18)
- 1ST1418
- propanoic acid, 2-amino-3-(3-indolyl)-
- BRD-K83776863-001-08-9
-
- MDL: MFCD00064340
- Inchi: 1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1
- InChI Key: QIVBCDIJIAJPQS-VIFPVBQESA-N
- SMILES: O([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])[H])=O
- BRN: 86197
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.089877630 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 79.1
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 204.22
Experimental Properties
- Color/Form: There are three isomers. The levorotator is a sheet-like crystal and tasteless.
- Density: 1.34
- Melting Point: 280-285 °C (dec.) (lit.)
- Boiling Point: 447.9℃ at 760 mmHg
- Refractive Index: -32 ° (C=1, H2O)
- PH: 5.5-7.0 (10g/l, H2O, 20℃)
- Solubility: 20% NH3: 0.1 g/mL at 20 °C, clear, colorless
- Water Partition Coefficient: 11.4G/L(25ºC)
- Stability/Shelf Life: Stable. Incompatible with strong acids, strong oxidizing agents.
- PSA: 79.11000
- LogP: 1.82260
- Odor: Odorless
- Specific Rotation: -31.1º(C=1,H20)
- Merck: 9797
- Optical Activity: [α]20/D −31.5±1°, c = 1% in H2O
- pka: 2.46(at 25℃)
- Solubility: Slightly soluble in water (1.14%, 25 ℃) and ethanol. Soluble in dilute acid or base (20% nh3: 0.1 g/ml at 20 ° C, clear, colorless), insoluble in chloroform, diethyl ether
- Vapor Pressure: 2.1X10-9 mm Hg at 25 °C (est)
L-Tryptophan Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R22: harmful if swallowed. R33: risk of cumulative effect. R40: limited evidence for its carcinogenic role. R41: risk of serious eye damage. R62: risk of weakening reproductive capacity. R36/37/38: irritating to eyes, respiratory tract and skin. R37/38: irritating to respiratory tract and skin.
- Safety Instruction: S24/25; S36/37/39; S36; S26
- FLUKA BRAND F CODES:8
- RTECS:YN6130000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
- Toxicity:LD508mmol / kg (rat, intraperitoneal injection). It is safe when used in food (FDA, §172.320, 2000).
- Risk Phrases:R33; R40; R62; R41; R37/38; R36/37/38; R22
L-Tryptophan Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
L-Tryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681169343- 25g |
L-Tryptophan |
73-22-3 | 99% | 25g |
¥ 76.5 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8160170025 |
(S)-(-)-Tryptophan |
73-22-3 | for synthesis | 25G |
229.7 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8160170100 |
(S)-(-)-Tryptophan |
73-22-3 | for synthesis | 100G |
394.3 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 51145-100MG |
L-Tryptophan |
73-22-3 | 100mg |
¥1847.98 | 2024-12-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1176-1G |
L-Tryptophan |
73-22-3 | 1g |
¥1359.83 | 2023-10-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T2610000 |
73-22-3 | ¥1556.7 | 2023-01-13 | ||||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1700501-200MG |
L-Tryptophan |
73-22-3 | 200mg |
¥3913.24 | 2025-01-11 | ||
| Matrix Scientific | 127509-1g |
(S)-2-Amino-3-(1H-indol-3-yl)propanoic acid, >95% |
73-22-3 | >95% | 1g |
$24.00 | 2023-09-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0541-100G |
L-Tryptophan |
73-22-3 | >98.5%(T)(HPLC) | 100g |
¥310.00 | 2024-04-15 | |
| abcr | AB119999-5 g |
L-Tryptophan, 99% (H-L-Trp-OH); . |
73-22-3 | 99% | 5 g |
€68.30 | 2023-07-20 |
L-Tryptophan Suppliers
L-Tryptophan Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on L-Tryptophan
L-Tryptophan (73-22-3): Chemical Properties and Applications in Biomedicine
L-Tryptophan (CAS 73-22-3) is an essential amino acid with the molecular formula C11H12N2O2, widely recognized for its critical role in protein synthesis and neurotransmitter production. Its unique indole structure enables it to serve as a precursor for serotonin, melatonin, and niacin, making it a focal point in neuropharmacology and mental health research. In the biomedical field, L-Tryptophan is extensively studied for its potential to alleviate conditions like depression, insomnia, and anxiety due to its ability to cross the blood-brain barrier. Recent advancements in biocatalysis and fermentation technologies have optimized its production, ensuring high purity for pharmaceutical applications. Researchers also explore its immunomodulatory effects, particularly in autoimmune diseases, highlighting its versatility beyond metabolic pathways.
L-Tryptophan (73-22-3) in Dietary Supplements and Nutraceuticals
The demand for L-Tryptophan (73-22-3) in dietary supplements has surged, driven by consumer interest in natural mood enhancers and sleep aids. Clinical studies emphasize its efficacy in boosting serotonin levels, which correlates with improved emotional well-being and sleep quality. Nutraceutical formulations often combine it with magnesium or vitamin B6 to enhance bioavailability. However, regulatory scrutiny ensures safety, as improper dosing may lead to eosinophilia-myalgia syndrome (EMS), a historical concern linked to contaminated batches. Modern quality control measures, including HPLC and mass spectrometry, guarantee compliance with FDA and EFSA standards. Brands now highlight "GMP-certified" or "vegan-friendly" L-Tryptophan to appeal to health-conscious audiences, aligning with trends in personalized nutrition.
L-Tryptophan (73-22-3) and Its Role in Metabolic Engineering
In metabolic engineering, L-Tryptophan (73-22-3) serves as a benchmark for optimizing microbial strains like Escherichia coli and Corynebacterium glutamicum to achieve high-yield production. Synthetic biology tools, such as CRISPR-Cas9, enable precise modifications in the shikimate pathway, reducing reliance on petrochemical-derived intermediates. This sustainable approach aligns with the green chemistry movement, minimizing environmental impact. Additionally, engineered tryptophan-producing strains are explored for biopharmaceuticals, including antibody-drug conjugates (ADCs) and cytokine therapies. Patent analyses reveal growing investments in fermentation technologies, underscoring its economic potential in the global market, projected to exceed $250 million by 2030.
Clinical Research on L-Tryptophan (73-22-3) for Neurological Disorders
Recent clinical trials investigate L-Tryptophan's (73-22-3) efficacy in treating neurological disorders, such as Parkinson's disease and migraines. Its metabolite, serotonin, modulates neural circuits involved in pain perception and motor control. A 2023 study published in Nature Neuroscience demonstrated that tryptophan supplementation reduced neuroinflammation in animal models, suggesting neuroprotective properties. However, challenges like individual variability in gut microbiota complicate dosing protocols. Researchers advocate for precision medicine approaches, combining genomics and metabolomics to predict patient responses. These findings position L-Tryptophan as a promising adjunct therapy, though further large-scale human studies are warranted.
Safety and Regulatory Considerations for L-Tryptophan (73-22-3)
While L-Tryptophan (73-22-3) is generally recognized as safe (GRAS) by the FDA, its use requires adherence to strict regulatory guidelines. The 1989 EMS outbreak linked to impurities from a single manufacturer prompted rigorous testing for contaminants like 1,1'-ethylidenebis(tryptophan). Current ISO and USP standards mandate ≤0.1% impurity thresholds. Pharmacovigilance programs monitor adverse effects, particularly in vulnerable populations (e.g., pregnant women or individuals on SSRIs). Manufacturers must provide certificates of analysis (CoA) detailing heavy metal residues and microbial limits. Transparency in sourcing—whether plant-based (e.g., fermented corn) or synthetic—builds consumer trust in an era of heightened supply chain awareness.
73-22-3 (L-Tryptophan) Related Products
- 54-12-6(tryptophan)
- 153-94-6(D-Tryptophan)
- 154-06-3(5-Methyl-L-tryptophan)
- 145224-90-4(L-Tryptophan,5-hydroxy-, dihydrate (9CI))
- 114-03-4(5-Hydroxy-D-tryptophan)
- 314062-44-7(5-Hydroxy-L-Tryptophan hydrate)
- 153-91-3(a-Methyl-DL-tryptophan)
- 4350-09-8(5-Hydroxy L-Tryptophan)
- 110117-83-4(1-Methyl-D-tryptophan)
- 56-69-9(5-Hydroxy Tryptophan)